molecular formula C14H21NO6 B13854554 Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate

Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate

Cat. No.: B13854554
M. Wt: 299.32 g/mol
InChI Key: AGPJXKOJOKWDGO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two ether-linked hydroxy and methoxy groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester and ether groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(2-hydroxyethoxy)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 2-amino-5-(2-methoxyethoxy)benzoate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    Ethyl 2-amino-4-(2-hydroxyethoxy)-5-methoxybenzoate: Has a different substitution pattern, which can alter its chemical and biological properties.

Uniqueness

Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This balance can enhance its solubility in various solvents and its ability to interact with a wide range of biological targets.

Properties

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(21-7-6-18-2)13(9-11(10)15)20-5-4-16/h8-9,16H,3-7,15H2,1-2H3

InChI Key

AGPJXKOJOKWDGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCCO)OCCOC

Origin of Product

United States

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